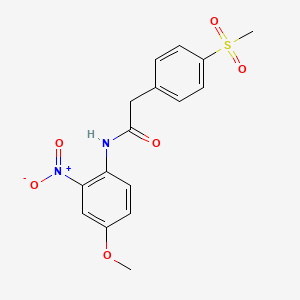
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-fluoropentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-fluoropentanoic acid” is a chemical compound. It’s a derivative of the fluorene group, which is a polycyclic aromatic hydrocarbon . The compound has a molecular weight of 353.42 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H23NO4/c1-3-8-19(20(23)24)22(2)21(25)26-13-18-16-11-6-4-9-14(16)15-10-5-7-12-17(15)18/h4-7,9-12,18-19H,3,8,13H2,1-2H3,(H,23,24)/t19-/m1/s1 . This code provides a detailed description of the molecular structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 353.42 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available resources.Aplicaciones Científicas De Investigación
Protection of Hydroxy-Groups in Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is utilized for the protection of hydroxy-groups during the synthesis processes, allowing for the selective removal in the presence of other sensitive groups. This method facilitates the synthesis of complex molecules, such as nucleic acid fragments, by offering a high degree of control over the reaction conditions (Gioeli & Chattopadhyaya, 1982).
Linkers for Solid Phase Synthesis
In the realm of solid-phase synthesis, new linkers based on phenylfluorenyl have been developed for their higher acid stability compared to traditional options. These linkers enable the efficient immobilization and subsequent cleavage of carboxylic acids and amines, facilitating the synthesis of compounds with high yield and purity (Bleicher, Lutz, & Wuethrich, 2000).
Advances in Peptide Synthesis
The Fmoc group has revolutionized solid phase peptide synthesis by allowing for the orthogonal protection and deprotection of amino acids. This approach has enabled the synthesis of biologically active peptides and proteins under diverse conditions, highlighting its versatility in bioorganic chemistry (Fields & Noble, 2009).
Modulation of Optical Properties
Research into the optical properties of the Fmoc group has shown that its self-assembly propensity can be modulated by pH changes. This property opens up new avenues for the development of fluorescent materials and sensors, where the Fmoc group's behavior can be precisely controlled in response to environmental conditions (Tao et al., 2015).
Cell Adhesion Processes
Studies on fluoren-9-ylalkanoic and alkylbenzoic acids have uncovered their potential as inhibitors of cell adhesion processes. These compounds have shown promise in inhibiting the recruitment of neutrophils to inflamed tissues, suggesting potential therapeutic applications in the treatment of inflammation (Hamilton et al., 1995).
Safety and Hazards
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-fluoropentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO4/c21-11-5-10-18(19(23)24)22-20(25)26-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIMERJJIUNUER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCF)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-fluoropentanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

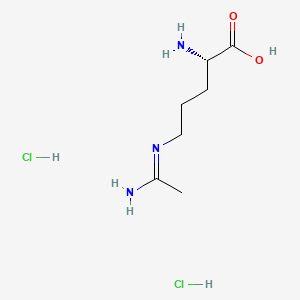
![Ethyl 4-[(3-methylphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylate](/img/structure/B2934863.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2934864.png)
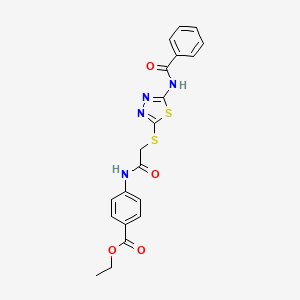

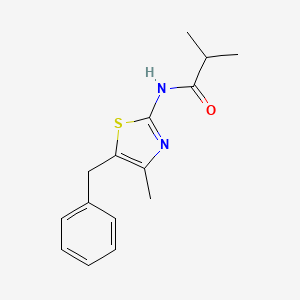
![5-amino-1-[(3-chlorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)triazole-4-carboxamide](/img/structure/B2934869.png)
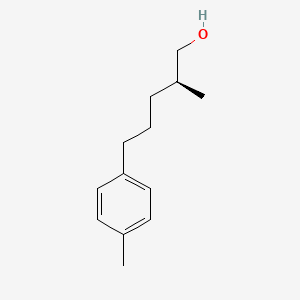
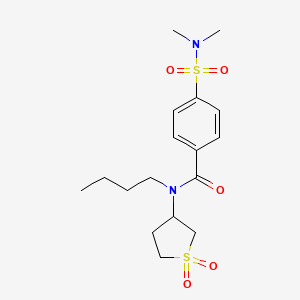
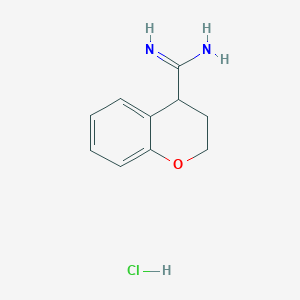
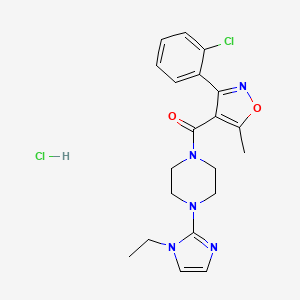
![2-(4-Fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide](/img/structure/B2934880.png)
![2-(4-methylbenzenesulfonamido)-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2934881.png)
